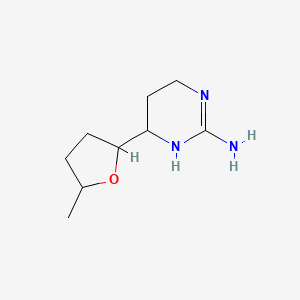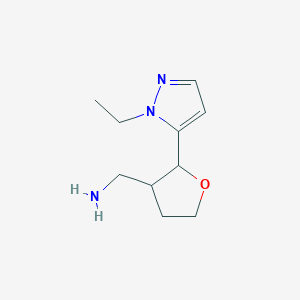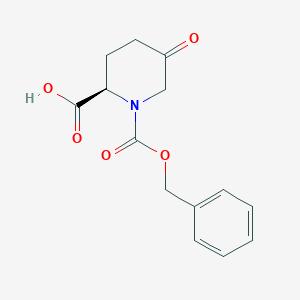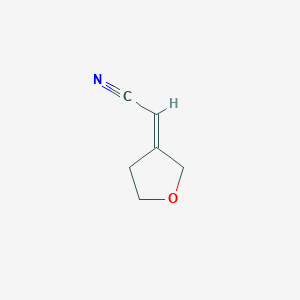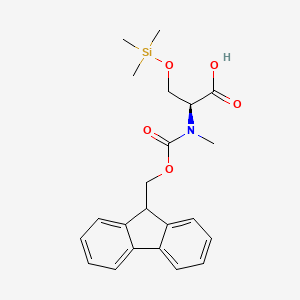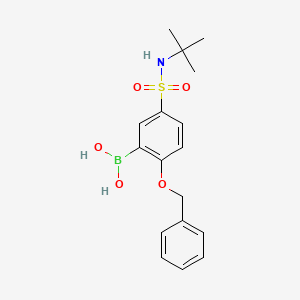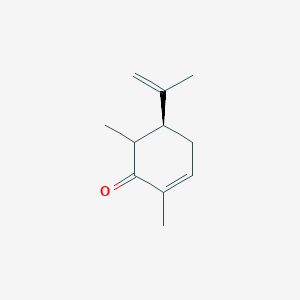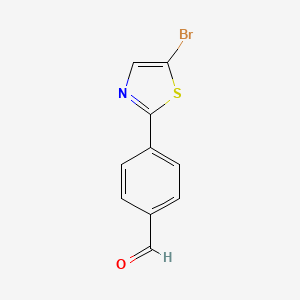
4-(5-Bromothiazol-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromothiazol-2-yl)benzaldehyde is an organic compound with the molecular formula C10H6BrNOS It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromothiazole group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromothiazol-2-yl)benzaldehyde typically involves the bromination of thiazole derivatives followed by formylation. One common method includes dissolving the precursor compound in dimethylformamide (DMF) and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction mixture is stirred at room temperature for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 4-(5-Bromothiazol-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium catalysts are often used in cross-coupling reactions.
Major Products:
Oxidation: 4-(5-Bromothiazol-2-yl)benzoic acid.
Reduction: 4-(5-Bromothiazol-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学的研究の応用
4-(5-Bromothiazol-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 4-(5-Bromothiazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The bromothiazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .
類似化合物との比較
4-Bromobenzaldehyde: Similar structure but lacks the thiazole ring.
2-Acylamino-4-halothiazoles: Contains a thiazole ring with different substituents.
Benzothiazole derivatives: Similar core structure with variations in substituents .
Uniqueness: 4-(5-Bromothiazol-2-yl)benzaldehyde is unique due to the presence of both a bromothiazole ring and an aldehyde group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.
特性
分子式 |
C10H6BrNOS |
|---|---|
分子量 |
268.13 g/mol |
IUPAC名 |
4-(5-bromo-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H6BrNOS/c11-9-5-12-10(14-9)8-3-1-7(6-13)2-4-8/h1-6H |
InChIキー |
GKELCZSBLAFMAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
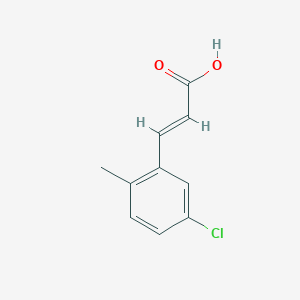
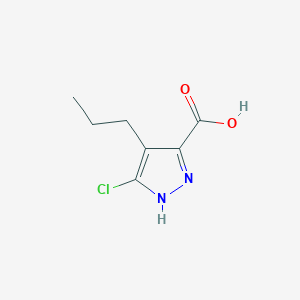
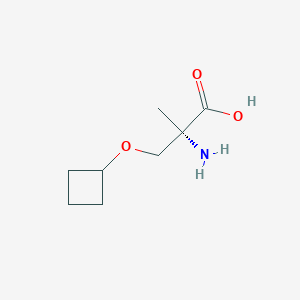
![(3AS,4S,6R,6aS)-4-(allyloxy)-6-((R)-1,2-bis(benzyloxy)ethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13338025.png)
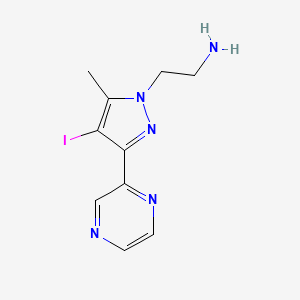
![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)
